molecular formula C10H10FN3 B1271862 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 62538-16-3

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1271862
CAS No.: 62538-16-3
M. Wt: 191.2 g/mol
InChI Key: LRMAIRSHUYHWRN-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group and a methyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorophenyl group can enhance the compound’s stability and biological activity, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl and methyl substituents. One common method is the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated ketones. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its stability and biological activity suggest potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to target proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-1H-pyrazol-5-amine: Lacks the methyl group, which may affect its biological activity and stability.

    3-methyl-1H-pyrazol-5-amine: Lacks the fluorophenyl group, potentially reducing its stability and biological activity.

    4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Substitution of fluorine with chlorine can alter the compound’s reactivity and biological properties.

Uniqueness

4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both the fluorophenyl and methyl groups, which can enhance its stability and biological activity. The fluorine atom’s electronegativity can increase the compound’s binding affinity to target proteins, potentially leading to more potent biological effects compared to similar compounds without the fluorine substitution.

Properties

IUPAC Name

4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMAIRSHUYHWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62538-16-3
Record name 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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